molecular formula C29H26BrN3O4S B297573 N-(2-{2-[4-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-bromobenzyl)benzenesulfonamide

N-(2-{2-[4-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-bromobenzyl)benzenesulfonamide

Cat. No. B297573
M. Wt: 592.5 g/mol
InChI Key: MSNVKCQLLQHFMW-ZCTHSVRISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound N-(2-{2-[4-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-bromobenzyl)benzenesulfonamide, also known as BBBS, is a novel sulfonamide derivative with potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-(2-{2-[4-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-bromobenzyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of protein tyrosine phosphatases (PTPs). PTPs play a crucial role in regulating cell signaling pathways, and their dysregulation has been implicated in various diseases, including cancer. N-(2-{2-[4-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-bromobenzyl)benzenesulfonamide has been shown to selectively inhibit PTPs, leading to the activation of downstream signaling pathways that promote cell death in cancer cells.
Biochemical and Physiological Effects:
N-(2-{2-[4-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-bromobenzyl)benzenesulfonamide has been found to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and induce cell cycle arrest. In addition, N-(2-{2-[4-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-bromobenzyl)benzenesulfonamide has been shown to modulate the expression of various genes involved in cancer progression, including those involved in angiogenesis (the formation of new blood vessels) and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-{2-[4-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-bromobenzyl)benzenesulfonamide is its high potency and selectivity towards cancer cells, which makes it a promising candidate for cancer treatment. However, N-(2-{2-[4-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-bromobenzyl)benzenesulfonamide also has some limitations, including its poor solubility in aqueous solutions and potential toxicity at high doses. Further studies are needed to optimize the formulation and dosing of N-(2-{2-[4-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-bromobenzyl)benzenesulfonamide for in vivo experiments.

Future Directions

There are several future directions for N-(2-{2-[4-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-bromobenzyl)benzenesulfonamide research, including investigating its efficacy in animal models of cancer, optimizing its formulation for clinical use, and exploring its potential for combination therapy with other anti-cancer agents. Additionally, further studies are needed to elucidate the precise mechanism of action of N-(2-{2-[4-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-bromobenzyl)benzenesulfonamide and to identify potential biomarkers for predicting response to N-(2-{2-[4-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-bromobenzyl)benzenesulfonamide treatment.

Synthesis Methods

N-(2-{2-[4-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-bromobenzyl)benzenesulfonamide is synthesized using a multi-step process that involves the condensation of 4-bromobenzaldehyde and 4-(benzyloxy)benzaldehyde with hydrazine hydrate to form the corresponding hydrazones. The hydrazones are then reacted with ethyl 4-chlorobenzene sulfonate to yield the final product, N-(2-{2-[4-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-bromobenzyl)benzenesulfonamide.

Scientific Research Applications

N-(2-{2-[4-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-bromobenzyl)benzenesulfonamide has shown promising results in scientific research, particularly in the field of cancer treatment. Studies have shown that N-(2-{2-[4-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-bromobenzyl)benzenesulfonamide has potent anti-tumor activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer. N-(2-{2-[4-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-bromobenzyl)benzenesulfonamide has also been found to inhibit cancer cell migration and invasion, which are important processes in cancer metastasis.

properties

Product Name

N-(2-{2-[4-(benzyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-(4-bromobenzyl)benzenesulfonamide

Molecular Formula

C29H26BrN3O4S

Molecular Weight

592.5 g/mol

IUPAC Name

2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C29H26BrN3O4S/c30-26-15-11-24(12-16-26)20-33(38(35,36)28-9-5-2-6-10-28)21-29(34)32-31-19-23-13-17-27(18-14-23)37-22-25-7-3-1-4-8-25/h1-19H,20-22H2,(H,32,34)/b31-19+

InChI Key

MSNVKCQLLQHFMW-ZCTHSVRISA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)CN(CC3=CC=C(C=C3)Br)S(=O)(=O)C4=CC=CC=C4

SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)CN(CC3=CC=C(C=C3)Br)S(=O)(=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)CN(CC3=CC=C(C=C3)Br)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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